molecular formula C10H14ClNO3 B2581013 Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl CAS No. 2055840-04-3

Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl

Cat. No.: B2581013
CAS No.: 2055840-04-3
M. Wt: 231.68
InChI Key: OBDORQAVVCZMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO₃. It is a white to yellow solid that is soluble in water and other polar solvents. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of cellular components .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-amino-2-hydroxyethyl)benzoate: The non-hydrochloride form of the compound.

    Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride (R-isomer): The enantiomeric form with different stereochemistry.

    Methyl 4-(1-nitro-2-hydroxyethyl)benzoate: An oxidized derivative.

Uniqueness

Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyethyl groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

methyl 4-(1-amino-2-hydroxyethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDORQAVVCZMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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